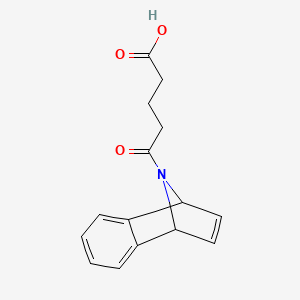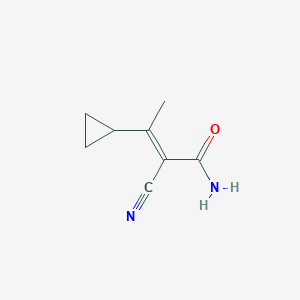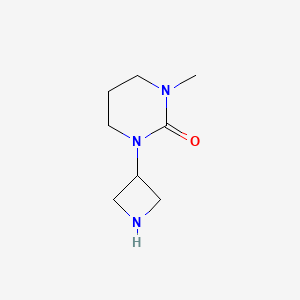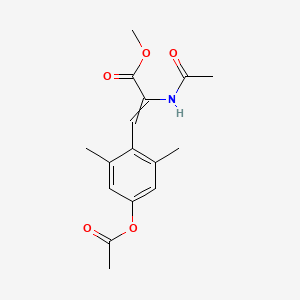![molecular formula C15H12BrNO2 B14802350 methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)
methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((4-bromobenzylidene)amino)benzoate: is an organic compound with the molecular formula C15H12BrNO2 It is a derivative of benzoic acid and is characterized by the presence of a bromobenzylidene group attached to an amino benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((4-bromobenzylidene)amino)benzoate typically involves the condensation reaction between 4-bromobenzaldehyde and methyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of methyl 4-((4-bromobenzylidene)amino)benzoate can be achieved through similar synthetic routes, with optimization of reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process and ensure consistency in product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 4-((4-bromobenzylidene)amino)benzoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, cyanide, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted benzoates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-((4-bromobenzylidene)amino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. It may also be used in the development of enzyme inhibitors and other bioactive molecules .
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents. Its ability to interact with biological targets is of significant interest in medicinal chemistry .
Industry: In the industrial sector, methyl 4-((4-bromobenzylidene)amino)benzoate is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various applications .
Wirkmechanismus
The mechanism of action of methyl 4-((4-bromobenzylidene)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylidene group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of enzymatic activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-aminobenzoate: Lacks the bromobenzylidene group, making it less reactive in certain chemical reactions.
Methyl 4-bromobenzoate: Does not contain the amino group, limiting its applications in biological studies.
Methyl 4-((4-chlorobenzylidene)amino)benzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness: Methyl 4-((4-bromobenzylidene)amino)benzoate is unique due to the presence of both the bromobenzylidene and amino groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H12BrNO2 |
|---|---|
Molekulargewicht |
318.16 g/mol |
IUPAC-Name |
methyl 4-[(4-bromophenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C15H12BrNO2/c1-19-15(18)12-4-8-14(9-5-12)17-10-11-2-6-13(16)7-3-11/h2-10H,1H3 |
InChI-Schlüssel |
AYCMLXGFKMNZRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)
![(S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14802305.png)

![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)
![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)


![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea](/img/structure/B14802345.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)
